molecular formula C21H18O3 B8643784 Methyl 3'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate

Methyl 3'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate

Cat. No. B8643784
M. Wt: 318.4 g/mol
InChI Key: PLOSQZCTSHXXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07750145B2

Procedure details

A suspension of methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxabororan-2-yl)benzoate (1.0 g), 1-benzyloxy-3-iodobenzene (1.18 g), tetrakis(triphenylphosphine)palladium(0) (0.22 g) and potassium carbonate (1.58 g) in toluene (10 mL) was stirred at 100° C. under an argon atmosphere overnight. The reaction mixture was poured into water, and the resulting mixture was extracted with ethylacetate. The extract was washed with water and brine successively, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=9/1-4/1) to give methyl 4-[3-(benzyloxy)phenyl]benzoate (1.2 g).
[Compound]
Name
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxabororan-2-yl)benzoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11](I)[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:16](=O)([O-])[O-:17].[K+].[K+].[OH2:22].[C:23]1([CH3:29])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([C:26]2[CH:27]=[CH:28][C:23]([C:29]([O:17][CH3:16])=[O:22])=[CH:24][CH:25]=2)[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3,^1:33,35,54,73|

Inputs

Step One
Name
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxabororan-2-yl)benzoate
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
1.18 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=CC=C1)I
Name
Quantity
1.58 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.22 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. under an argon atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethylacetate
WASH
Type
WASH
Details
The extract was washed with water and brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=9/1-4/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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